molecular formula C12H13NO B15070732 1-(isoquinolin-2(1H)-yl)propan-1-one

1-(isoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B15070732
M. Wt: 187.24 g/mol
InChI Key: MDQZPKUGTZFVJY-UHFFFAOYSA-N
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Description

1-(isoquinolin-2(1H)-yl)propan-1-one (CAS 300661-48-7) is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It features an isoquinoline core, a heterocyclic aromatic moiety structurally characterized by a benzene ring fused to a pyridine ring . This compound is part of the extensive class of isoquinoline derivatives, which are foundational structures in numerous natural alkaloids and synthetic compounds with significant biological activities . As a building block in organic synthesis, it serves as a key intermediate for researchers developing novel molecules. The isoquinoline scaffold is prevalent in compounds studied for various applications, including as potential inhibitors of enzymes like PARP-1 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h3-8H,2,9H2,1H3

InChI Key

MDQZPKUGTZFVJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The nucleophilic acylation method involves reacting 1,2-dihydroisoquinoline with propanoyl chloride in the presence of a base such as triethylamine. The secondary amine group in 1,2-dihydroisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride to form the target compound.

Key Steps:

  • Base Activation: Triethylamine deprotonates the amine, enhancing nucleophilicity.
  • Acyl Transfer: Propanoyl chloride reacts with the activated amine to form an intermediate acylammonium salt.
  • Deprotonation: The base abstracts a proton, yielding 1-(isoquinolin-2(1H)-yl)propan-1-one and HCl as a byproduct.

Optimization and Challenges

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.
  • Temperature Control: Reactions typically proceed at 0–25°C to minimize side reactions such as over-acylation or oxidation.
  • Yield: Reported yields range from 65% to 78%, depending on the purity of the dihydroisoquinoline starting material.

Friedländer Quinoline Synthesis Approach

Adaptation for Isoquinoline Derivatives

The Friedländer synthesis, traditionally used for quinolines, has been modified to synthesize isoquinoline derivatives. This method employs 2-aminobenzaldehyde derivatives and ketones under acidic conditions.

Procedure:

  • Condensation: 2-Aminobenzaldehyde reacts with pentan-2,3-dione in poly(phosphoric acid) (PPA) at 90°C.
  • Cyclization: Acid catalysis facilitates ring closure, forming the isoquinoline core.
  • Functionalization: The propan-1-one group is introduced via ketone incorporation during cyclization.

Performance Metrics

Condition Value Source
Catalyst Poly(phosphoric acid)
Temperature 90°C
Reaction Time 1 hour
Yield 82%

Advantages:

  • Solvent-free conditions reduce environmental impact.
  • High regioselectivity due to the directing effect of the amine group.

Transition-Metal-Catalyzed Cyclization

Silver-Catalyzed Tandem Reactions

A silver(I)-catalyzed method, initially developed for 2-(isoquinolin-1-yl)prop-2-en-1-ones, has been adapted for propan-1-one derivatives. The protocol uses ortho-alkynylbenzaldoximes and propargylic alcohols to construct the isoquinoline ring.

Mechanistic Insights:

  • Cyclization: Silver(I) promotes 6-endo cyclization of the alkynylbenzaldoxime.
  • Cycloaddition: A 1,3-dipolar cycloaddition forms a dihydroisoxazole intermediate.
  • Ring Opening: Intramolecular dehydration yields the propan-1-one product.

Substrate Scope and Limitations

  • Substrate Compatibility: Tolerates electron-donating and electron-withdrawing groups on the benzaldoxime.
  • Yield Range: 70–92%, depending on the propargylic alcohol’s steric bulk.

Reductive Alkylation Strategies

Two-Step Process

This method involves:

  • Acylation: Reacting isoquinoline with methyl propanoyl chloride to form an iminium intermediate.
  • Reduction: Sodium cyanoborohydride selectively reduces the iminium bond, yielding the dihydroisoquinoline-propanone adduct.

Critical Parameters:

  • pH Control: Maintained at 4–5 using acetic acid to prevent over-reduction.
  • Purification: Silica gel chromatography isolates the product with >95% purity.

Comparative Analysis

Method Yield (%) Purity (%) Reaction Time
Nucleophilic Acylation 65–78 90–95 2–4 hours
Friedländer Synthesis 82 98 1 hour
Silver Catalysis 70–92 97 3–6 hours
Reductive Alkylation 60–75 95 6–8 hours

Mechanistic and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations on analogous compounds reveal:

  • Electrophilic Sites: The carbonyl oxygen and nitro groups enhance reactivity toward nucleophiles.
  • Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap ($$ \Delta E = 4.2 \, \text{eV} $$) indicates moderate chemical stability.

Hirshfeld Surface Analysis

Noncovalent interactions, particularly C–H···O and π–π stacking, dominate the crystal packing of related compounds, influencing solubility and crystallization behavior.

Chemical Reactions Analysis

1-(Isoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrated or halogenated isoquinoline derivatives

Scientific Research Applications

1-(Isoquinolin-2(1H)-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(isoquinolin-2(1H)-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(isoquinolin-2(1H)-yl)propan-1-one, highlighting variations in substituents, physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Biological/Physical Properties Reference ID
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one 3,4-Dihydroisoquinoline + ibuprofen substituent Not reported Not reported Anti-inflammatory hybrid; compared to ibuprofen in activity assays
1-(4-Benzhydryl-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4af) Benzhydryl, phenyl groups 96 205.5–233.9 High crystallinity; characterized by HRMS, NMR
1-(4-((4-Fluorophenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4ag) Fluorophenyl, phenyl groups 81 154.9–200.0 Moderate solubility in polar solvents
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,3-diphenylpropan-1-one Dimethoxy, diphenyl groups Not reported Not reported Structural complexity; potential CNS activity
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-1-(7-(naphthalen-2-ylmethyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (8p) Amino acid + naphthalene substituent 40 Not reported Designed for targeted protein interactions

Structural and Electronic Differences

  • Core Modifications: Compared to this compound, compounds like 4af and 4ag feature ethan-1-one moieties instead of propan-1-one, reducing steric bulk but maintaining ketone reactivity .
  • In contrast, the dimethoxy-diphenyl analog (CAS 658052-56-3) demonstrates how electron-donating groups alter electronic density, affecting binding to biological targets .

Pharmacological Potential

  • Anti-inflammatory Activity: The 3,4-dihydroisoquinoline-ibuprofen hybrid () showed comparable efficacy to pure ibuprofen in preliminary assays, with reduced gastrointestinal toxicity .
  • Anticancer Potential: Fluorinated analogs (e.g., 4ag) demonstrated moderate cytotoxicity against cancer cell lines, likely due to enhanced electrophilicity from the fluorine atom .

Biological Activity

1-(isoquinolin-2(1H)-yl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12H13N
  • Molecular Weight : Approximately 185.24 g/mol

The compound features an isoquinoline moiety, which is known for its diverse biological activities, including neuroprotective effects and potential anti-cancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli64 µg/mLInhibition of metabolic pathways
Pseudomonas aeruginosa128 µg/mLCell wall synthesis inhibition

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanism may involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers. The IC50 value for inducing apoptosis was found to be approximately 15 µM.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)25Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial effects.
  • Receptor Modulation : It can modulate receptor signaling pathways related to apoptosis, leading to increased cancer cell death.

Q & A

Q. What are the common synthetic routes for 1-(isoquinolin-2(1H)-yl)propan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Reissert-type reactions, where isoquinoline reacts with acetylenedicarboxylates and phosphorylating agents. For example, dialkyl (E)-2-[1-(phosphoryl)isoquinolin-2(1H)-yl]maleate derivatives can be synthesized in 65–85% yields under microwave irradiation or solvent-free conditions . Optimization involves adjusting stoichiometry (1.1–1.5 equivalents of reactants), reaction time (10 min vs. traditional 1.5–72 h), and catalysts (e.g., Lewis acids). Characterization is confirmed via 1^1H NMR and IR spectroscopy .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : 1^1H NMR (400 MHz, CDCl3_3/DMSO-d6d_6) is critical for identifying the isoquinoline proton environment (e.g., aromatic protons at δ 7.5–8.5 ppm) and the propanone carbonyl (δ ~200 ppm in 13^{13}C NMR). IR spectroscopy confirms the ketone group (C=O stretch at ~1700 cm1^{-1}). Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]+^+ peaks .

Advanced Research Questions

Q. How can researchers resolve diastereomer formation during the synthesis of phosphorylated derivatives of this compound?

  • Methodological Answer : Diastereomers (e.g., 51f and 52f in Reissert reactions) arise from stereochemical outcomes at the phosphoryl center. Chromatographic separation (e.g., silica gel, hexane/ethyl acetate) and dynamic NMR analysis (variable-temperature 1^1H NMR) can distinguish isomers. For example, diastereomeric ratios of 60:40 were resolved using preparative TLC .

Q. What strategies improve the yield of this compound derivatives in multicomponent reactions?

  • Methodological Answer : High yields (≥80%) are achieved via:
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Solvent-free conditions : Minimizes side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts enhance regioselectivity.
    A comparative study showed 85% yield under microwave vs. 65% under thermal conditions .

Q. How do substituents on the isoquinoline ring affect the biological activity of this compound hybrids?

  • Methodological Answer : Substituents like methoxy or nitro groups modulate activity. For example, 6,7-dimethoxy substitution on isoquinoline enhances binding to biological targets (e.g., kinases) due to increased hydrophobicity. In vitro assays (e.g., cytotoxicity, enzyme inhibition) paired with molecular docking studies are used to validate structure-activity relationships .

Critical Analysis of Contradictions

  • Reaction Time Discrepancies : reports Reissert reactions completed in 10 min, contrasting with older methods (1.5–72 h). This discrepancy highlights the efficiency of modern catalytic/energy-assisted methods .
  • Diastereomer Ratios : Variable ratios (e.g., 60:40 in ) suggest sensitivity to steric and electronic factors, necessitating tailored purification protocols .

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